7-Bromo-2,2-dimethyl-3-heptyne
Overview
Description
7-Bromo-2,2-dimethyl-3-heptyne is an organic compound characterized by the presence of a bromine atom attached to a heptyne structure with two methyl groups at the second carbon position. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C9H15Br .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-dimethyl-3-heptyne typically involves the bromination of 2,2-dimethyl-3-heptyne. This can be achieved through the addition of bromine (Br2) to the alkyne in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature to ensure controlled addition and to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,2-dimethyl-3-heptyne can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: Formation of 7-hydroxy-2,2-dimethyl-3-heptyne or 7-amino-2,2-dimethyl-3-heptyne.
Reduction: Formation of 7-bromo-2,2-dimethyl-3-heptene or 7-bromo-2,2-dimethylheptane.
Oxidation: Formation of 7-bromo-2,2-dimethyl-3-heptanone.
Scientific Research Applications
7-Bromo-2,2-dimethyl-3-heptyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-2,2-dimethyl-3-heptyne involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the alkyne group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the nature of the reactants and the reaction conditions .
Comparison with Similar Compounds
2,2-Dimethyl-3-heptyne: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-2,2-dimethyl-3-heptyne: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
7-Iodo-2,2-dimethyl-3-heptyne: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness: 7-Bromo-2,2-dimethyl-3-heptyne is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
7-bromo-2,2-dimethylhept-3-yne | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c1-9(2,3)7-5-4-6-8-10/h4,6,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKDEPXNTASMDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345441 | |
Record name | 7-Bromo-2,2-dimethyl-3-heptyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55402-09-0 | |
Record name | 7-Bromo-2,2-dimethyl-3-heptyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.